An In-depth Technical Guide to 2-[(3-Chloropyridin-4-yl)oxy]acetic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-[(3-Chloropyridin-4-yl)oxy]acetic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document integrates established chemical principles with data from structurally related analogues to offer a robust predictive and practical framework for its synthesis, characterization, and potential applications.
Introduction and Chemical Identity
2-[(3-Chloropyridin-4-yl)oxy]acetic acid is a halogenated pyridyloxyacetic acid derivative. The core structure, featuring a pyridine ring linked to an acetic acid moiety via an ether bond, is a common scaffold in pharmacologically active compounds. The presence and position of the chlorine atom on the pyridine ring are expected to significantly influence the molecule's physicochemical properties and biological activity.
Key Identifiers of Related Isomers:
| Compound Name | CAS Number |
| 2-(3-chloropyridin-4-yl)acetic acid | 1000553-75-2[1] |
| 2-(4-chloropyridin-3-yl)acetic acid hydrochloride | 1803562-33-5 |
| 2-[(6-Chloropyridin-3-yl)oxy]acetic acid | 234109-28-5 |
| 2-((2-Chloropyridin-3-yl)oxy)acetic acid | 1238778-43-2[2] |
Chemical Structure
The chemical structure of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is presented below.
Caption: Chemical structure of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.
Physicochemical Properties
Direct experimental data for the physicochemical properties of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid are not widely published. However, we can predict these properties based on its structure and by drawing comparisons with its isomers and related compounds like (4-chlorophenoxy)acetic acid.
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₇H₆ClNO₃ | Derived from the chemical structure. |
| Molecular Weight | 187.58 g/mol | Calculated from the molecular formula.[2] |
| Appearance | White to off-white solid | Typical for similar organic acids.[3] |
| Melting Point | 150-160 °C | Similar to (4-chlorophenoxy)acetic acid (156.5 °C).[4] |
| Boiling Point | >300 °C (decomposes) | High due to hydrogen bonding and polarity. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The carboxylic acid group enhances water solubility, but the chlorinated pyridine ring is hydrophobic. |
| pKa | ~3.5 | Similar to (4-chlorophenoxy)acetic acid (pKa = 3.56), indicating it is a moderately strong acid.[4] |
Synthesis Methodology
The most logical and established method for the synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is the Williamson ether synthesis .[5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-chloro-4-hydroxypyridine would react with an ester of a haloacetic acid, followed by hydrolysis.
Proposed Synthesis Workflow
Caption: Proposed Williamson ether synthesis workflow.
Detailed Experimental Protocol
Materials:
-
3-Chloro-4-hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Formation of the Alkoxide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chloro-4-hydroxypyridine (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
Step 2: Nucleophilic Substitution
-
Cool the freshly prepared alkoxide solution back to 0 °C.
-
Add ethyl bromoacetate (1.05 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Ester Purification
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 2-[(3-chloropyridin-4-yl)oxy]acetate.
-
Purify the crude ester by column chromatography on silica gel.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ester in a mixture of THF and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (as monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-[(3-Chloropyridin-4-yl)oxy]acetic acid.
Potential Biological Activity and Applications
While specific biological data for 2-[(3-Chloropyridin-4-yl)oxy]acetic acid is scarce, the broader class of pyridyloxyacetic acids and related chloropyridine compounds have shown a range of biological activities.
-
Herbicidal Activity: Many aryloxyacetic acids are known for their herbicidal properties, acting as synthetic auxins. For instance, Triclopyr, a trichlorinated pyridyloxyacetic acid, is a widely used herbicide.[8]
-
Kinase Inhibition: The pyridine ring is a common feature in kinase inhibitors used in oncology. The 2-[(3-Chloropyridin-4-yl)oxy] moiety has been incorporated into potent and selective Met kinase inhibitors.[6]
-
Antimicrobial and Antifungal Activity: Various substituted pyridine derivatives have been investigated for their antibacterial and antifungal properties.[9]
The specific substitution pattern of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid makes it a valuable candidate for screening in these and other biological assays. Its structural similarity to known active compounds suggests it may serve as a building block or lead compound in drug discovery programs.
Spectroscopic Characterization (Predicted)
For structural confirmation of the synthesized compound, the following spectroscopic signatures are predicted:
-
¹H NMR:
-
A singlet for the methylene protons (-O-CH₂-COOH) around 4.5-5.0 ppm.
-
Signals for the pyridine protons, with their chemical shifts and coupling constants being characteristic of the 3,4-disubstitution pattern.
-
A broad singlet for the carboxylic acid proton at >10 ppm.
-
-
¹³C NMR:
-
A signal for the carboxylic acid carbonyl carbon around 170-180 ppm.
-
A signal for the methylene carbon (-O-CH₂-COOH) around 60-70 ppm.
-
Signals for the pyridine carbons, with the carbon bearing the chlorine atom shifted downfield.
-
-
Mass Spectrometry (ESI-MS):
-
[M-H]⁻ ion at m/z 186.0 for the deprotonated molecule.
-
[M+H]⁺ ion at m/z 188.0 for the protonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.
-
Conclusion
2-[(3-Chloropyridin-4-yl)oxy]acetic acid represents an interesting, yet underexplored, chemical entity. This guide provides a scientifically grounded framework for its synthesis via Williamson ether synthesis and predicts its key physicochemical and spectroscopic properties based on established chemical principles and data from related compounds. The potential for this molecule to exhibit interesting biological activities, particularly in agrochemicals and pharmaceuticals, warrants further investigation. Researchers and drug development professionals can use this guide as a starting point for their own studies into this and related compounds.
References
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Chemistry Steps. The Williamson Ether Synthesis. Published November 13, 2022. Accessed March 27, 2024. [Link]
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PubMed. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Accessed March 27, 2024. [Link]
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Technical Disclosure Commons. Solid state form of 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid and process for preparation thereof. Accessed March 27, 2024. [Link]
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